5-(3,4-Dichloro-benzyl)-thiazol-2-ylamine

SCD1 inhibition metabolic disease structure-activity relationship

5-(3,4-Dichloro-benzyl)-thiazol-2-ylamine is a 2-aminothiazole derivative bearing a 3,4-dichlorobenzyl substituent at the thiazole 5-position, cataloged within the ASINEX screening collection as BAS 07776799. With a molecular weight of 259.15 g/mol and a calculated XLogP3 of 3.8, this compound serves as a primary amine building block for downstream amide, sulfonamide, or urea derivatization.

Molecular Formula C10H8Cl2N2S
Molecular Weight 259.15
CAS No. 420102-86-9
Cat. No. B2532103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3,4-Dichloro-benzyl)-thiazol-2-ylamine
CAS420102-86-9
Molecular FormulaC10H8Cl2N2S
Molecular Weight259.15
Structural Identifiers
SMILESC1=CC(=C(C=C1CC2=CN=C(S2)N)Cl)Cl
InChIInChI=1S/C10H8Cl2N2S/c11-8-2-1-6(4-9(8)12)3-7-5-14-10(13)15-7/h1-2,4-5H,3H2,(H2,13,14)
InChIKeyZGYKWDAYSHDBDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-(3,4-Dichloro-benzyl)-thiazol-2-ylamine (CAS 420102-86-9): Core Scaffold Identity and Chemical Profile for Procurement Decisions


5-(3,4-Dichloro-benzyl)-thiazol-2-ylamine is a 2-aminothiazole derivative bearing a 3,4-dichlorobenzyl substituent at the thiazole 5-position, cataloged within the ASINEX screening collection as BAS 07776799 [1]. With a molecular weight of 259.15 g/mol and a calculated XLogP3 of 3.8, this compound serves as a primary amine building block for downstream amide, sulfonamide, or urea derivatization [1]. Its parent scaffold has been elaborated into potent stearoyl-CoA desaturase-1 (SCD1) inhibitors, where the 3,4-dichlorobenzyl substitution pattern confers nanomolar target engagement in human microsomal assays [2].

Why 5-(3,4-Dichloro-benzyl)-thiazol-2-ylamine Cannot Be Interchanged with Other Dichlorobenzyl-Thiazol-2-amine Isomers


Substituting 5-(3,4-dichloro-benzyl)-thiazol-2-ylamine with alternative dichlorobenzyl positional isomers (e.g., 2,5-dichloro or 2,6-dichloro congeners) introduces measurable shifts in target binding that are not predictable from structure alone. In the well-characterized SCD1 inhibitor series derived from this scaffold, the 3,4-dichlorobenzyl substitution pattern yields an IC50 of 1 nM in human microsomes, whereas the corresponding 2,5-dichlorobenzyl isomer (CHEMBL556495) exhibits an IC50 of 125 nM under identical assay conditions—a 125-fold loss in potency [1]. Similarly, swapping the benzyl attachment from the thiazole 5-position to the 4-position (e.g., 4-(3,4-dichlorophenyl)thiazol-2-amine, CAS 39893-80-6) fundamentally alters the vector of the amine handle and disrupts the geometry required for engagement with SCD1 as well as multiple kinase ATP-binding pockets [2]. Generic substitution without experimental verification therefore risks nullifying target activity.

Quantitative Differentiation Evidence for 5-(3,4-Dichloro-benzyl)-thiazol-2-ylamine (CAS 420102-86-9)


SCD1 Inhibitory Potency of the 3,4-Dichlorobenzyl Derivative vs. 2,5-Dichlorobenzyl Isomer in Human Microsomes

When elaborated into the corresponding 3-(2-hydroxyethoxy)-4-methoxybenzamide derivative, the 5-(3,4-dichlorobenzyl)-thiazol-2-amine scaffold yields an SCD1 IC50 of 1 nM in human microsomal assays. The direct comparator—the identical benzamide built on the 5-(2,5-dichlorobenzyl)-thiazol-2-amine scaffold (CHEMBL556495)—shows an IC50 of 125 nM in the same assay system. This represents a 125-fold potency advantage conferred by the 3,4-dichloro substitution pattern [1]. In HEK293A cells expressing human SCD1, the 3,4-dichlorobenzyl derivative maintains an IC50 of 13 nM [1].

SCD1 inhibition metabolic disease structure-activity relationship

Lipophilicity Differentiation Relative to Common 2-Aminothiazole Building Blocks

5-(3,4-Dichloro-benzyl)-thiazol-2-ylamine has a calculated XLogP3 of 3.8, derived from PubChem computational data [1]. This places it in a moderately lipophilic window that is distinct from: (a) the unsubstituted 5-benzyl-thiazol-2-amine (CAS 121952-97-4, C10H10N2S, XLogP3 estimated ~2.3), which lacks the chlorine atoms and is approximately 1.5 log units less lipophilic; and (b) the 5-(3,4-dichlorobenzyl)thiazole-2-thiol analog (CAS 1049144-85-5, C10H7Cl2NS2, XLogP3 estimated ~4.5), which replaces the 2-amino group with a thiol, increasing lipophilicity by approximately 0.7 log units . The dichloro substitution on the benzyl ring increases lipophilicity by approximately 1.5 log units compared to the unsubstituted benzyl congener while retaining the hydrogen-bond-donating 2-amino group (HBD count = 1) [1].

physicochemical property drug-likeness medicinal chemistry building blocks

Thiazole 5-Position vs. 4-Position Substitution: Impact on Kinase Inhibitor Scaffold Geometry

The attachment of the 3,4-dichlorobenzyl group at the thiazole 5-position (as in CAS 420102-86-9) positions the benzyl moiety in a vector that projects into the hydrophobic back pocket of kinase ATP-binding sites when the 2-amino group serves as the hinge-binding anchor. In contrast, the regioisomer 4-(3,4-dichlorophenyl)thiazol-2-amine (CAS 39893-80-6) places the dichlorophenyl group directly adjacent to the 2-amino hinge-binding motif, altering the exit vector by approximately 60 degrees and sterically constraining hinge-region interactions [1]. This positional difference is critical in kinase inhibitor design: the 5-substituted aminothiazole scaffold has been exploited in multiple patent families targeting FLT3, c-Kit, and CDK kinases, where the 5-benzyl substitution consistently appears in active compounds [2]. The NHRI patent US11299489B1 explicitly claims thiazole compounds with substitution patterns consistent with 5-benzyl-2-aminothiazole geometry for tyrosine kinase inhibition [2].

kinase inhibitor regioisomer comparison medicinal chemistry

Commercial Availability and Purity Benchmarking Against Closest Structural Analogs

5-(3,4-Dichloro-benzyl)-thiazol-2-ylamine is commercially available from multiple reputable vendors including Enamine (catalog number EN300-02543, purity 95%) [1], AKSci (catalog 3031AE, purity 95%, pricing: 100 mg at $303, 1 g at $624) , and Leyan (catalog 1800711, purity 98%) . In contrast, the closest positional isomer, 5-(2,5-dichlorobenzyl)thiazol-2-amine (CAS 405921-35-9), is listed primarily through A&J Pharmtech with limited multi-vendor availability [2]. The 5-(2,6-dichlorobenzyl) analog (CAS not found in major catalogs) and 4-(3,4-dichlorophenyl)thiazol-2-amine (CAS 39893-80-6) are available but from fewer suppliers, constraining procurement options for scale-up studies . The 3,4-dichloro compound benefits from its inclusion in the ASINEX screening collection, ensuring batch-to-batch consistency and analytical characterization (NMR, HPLC) traceable to the original library quality control standards.

chemical procurement building block comparison purity specification

Limitations Acknowledgment: Absence of Direct Target Engagement Data for the Parent Primary Amine

It must be explicitly noted that all SCD1 inhibitory potency data cited in this guide derive from the elaborated benzamide derivative N-(5-(3,4-dichlorobenzyl)thiazol-2-yl)-3-(2-hydroxyethoxy)-4-methoxybenzamide (CHEMBL550800), not from the parent 5-(3,4-dichloro-benzyl)-thiazol-2-ylamine free base itself. No publicly available biochemical assay data for the unmodified parent compound were identified in ChEMBL, PubChem BioAssay, or BindingDB as of the search date. The parent compound's primary documented role is as a synthetic building block within the ASINEX screening library (BAS 07776799), where it serves as a precursor for amide bond formation at the 2-amino position . Users procuring this compound for direct biological screening should verify target engagement experimentally, as the free amine may exhibit substantially different activity profiles compared to its acylated derivatives. The compound is classified with GHS hazard statements Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, and STOT SE 3, requiring appropriate handling precautions [1].

data transparency evidence quality procurement risk assessment

Validated Application Scenarios for 5-(3,4-Dichloro-benzyl)-thiazol-2-ylamine (CAS 420102-86-9)


SCD1 Inhibitor Lead Optimization: 3,4-Dichlorobenzyl Amine as the Preferred Building Block

Medicinal chemistry teams pursuing stearoyl-CoA desaturase-1 (SCD1) inhibitors for metabolic disease (obesity, type II diabetes, NASH) should prioritize this compound as the amine coupling partner for benzamide library synthesis. The 3,4-dichlorobenzyl substitution pattern has been validated in the Ramtohul et al. (2010) optimization campaign, where elaboration from the thiazole-2-amine scaffold produced compound 3j with a human HepG2 IC50 of 1 nM—a >100-fold improvement over the initial lead MF-152 [1]. Direct head-to-head BindingDB data confirm that the 3,4-dichloro pattern (IC50 = 1 nM) is 125-fold more potent than the 2,5-dichloro isomer (IC50 = 125 nM) in human microsomal SCD1 assays, establishing this specific building block as the optimal starting point [2].

Kinase Inhibitor Fragment Library Expansion Using a Privileged 5-Benzyl-2-aminothiazole Scaffold

Research groups building kinase-focused fragment or lead-like libraries should include 5-(3,4-dichloro-benzyl)-thiazol-2-ylamine as a representative of the 5-benzyl-2-aminothiazole privileged scaffold. The NHRI/Taivex patent US11299489B1 demonstrates that thiazole compounds with 5-substitution and a free 2-amino group are competent inhibitors of FLT3 and c-Kit tyrosine kinases [1]. This compound's XLogP3 of 3.8 places it in a favorable lipophilicity range for kinase inhibitor design, and the 2-amino handle permits rapid parallel derivatization into amides, ureas, and sulfonamides for SAR exploration. The 5-position benzyl attachment geometry distinguishes it from the 4-phenyl regioisomer (CAS 39893-80-6), which cannot achieve the same dual-pocket binding mode in kinase ATP sites [2].

Chemical Biology Probe Development via 2-Amino Derivatization of the Dichlorobenzyl-Thiazole Core

Investigators developing chemical probes for target identification or chemoproteomics can exploit the 2-amino group of this compound as a versatile derivatization handle. The parent amine can be converted to amide-linked photoaffinity labels, biotin conjugates, or fluorescent reporters while retaining the 3,4-dichlorobenzyl-thiazole recognition element. This approach directly mirrors the SCD1 inhibitor discovery pathway, where the parent amine building block was acylated with substituted benzoic acids to generate the active benzamide series [1]. The compound's GHS classification (Acute Tox. 4, Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3) necessitates standard laboratory PPE and fume hood handling but does not impose specialized storage or transport restrictions [2].

Multi-Vendor Sourcing Strategy for Academic and Industrial Scale-Up Studies

Procurement managers supporting medicinal chemistry programs from hit-to-lead through lead optimization phases benefit from the compound's multi-vendor commercial availability. With verified suppliers including Enamine (EN300-02543, 95%), AKSci (3031AE, 95%, 1g at $624), and Leyan (1800711, 98%), researchers can obtain competitive pricing and avoid single-supplier dependency [1]. This compound's inclusion in the ASINEX screening collection (BAS 07776799) provides an additional quality assurance layer, as ASINEX library compounds undergo standardized analytical characterization (NMR, LCMS, purity determination) before deposition [2]. For programs requiring gram-scale quantities, the AKSci listing confirms immediate availability of 1g and 5g batches, reducing lead times for SAR campaigns compared to analogs such as 5-(2,5-dichlorobenzyl)thiazol-2-amine (CAS 405921-35-9), which has more restricted commercial sourcing .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(3,4-Dichloro-benzyl)-thiazol-2-ylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.